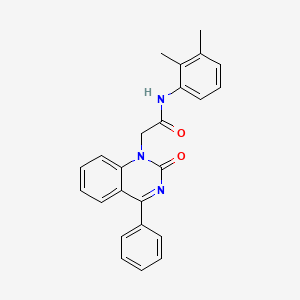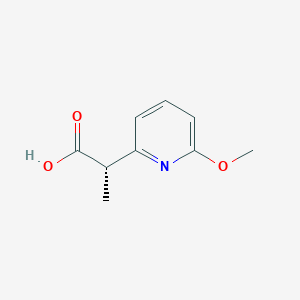
N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as DMXAA or ASA404, is a synthetic small molecule that has been studied extensively for its potential anti-tumor properties. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is not fully understood, but it is thought to involve the activation of innate immune cells such as macrophages and natural killer cells. N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to induce the production of cytokines such as TNF-α and IFN-γ, which can lead to tumor necrosis and inhibition of angiogenesis. N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide may also directly target tumor cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to increase levels of cytokines such as TNF-α and IFN-γ, as well as induce tumor necrosis and inhibit angiogenesis. N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to activate the immune system to attack cancer cells. In clinical trials, N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been associated with fever, chills, and other flu-like symptoms, which are thought to be related to its immunostimulatory effects.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in animal models, which provides a wealth of data on its potential anti-tumor properties. However, N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has several limitations as well. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been associated with toxicity in animal models, which raises concerns about its safety in humans.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of focus is on improving its efficacy in cancer therapy. This could involve optimizing its dosing regimen or combining it with other anti-tumor agents. Another area of focus is on understanding its mechanism of action, which could provide insights into its potential use in other diseases. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in cancer patients.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves several steps, starting with the reaction of 2-phenyl-4-chloroquinazoline with 2,3-dimethylaniline to form 2-(2,3-dimethylphenyl)quinazolin-4-ylamine. This compound is then reacted with ethyl chloroacetate to produce N-(2,3-dimethylphenyl)-2-(2-chloro-4-phenylquinazolin-3-yl)acetamide. Finally, this compound is hydrolyzed to yield N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. The synthesis method has been optimized over the years to improve yield and purity.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been extensively studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis in animal models. N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been investigated as a potential immunostimulatory agent, as it can activate the immune system to attack cancer cells. Clinical trials have been conducted to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in cancer patients, although the results have been mixed.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-8-13-20(17(16)2)25-22(28)15-27-21-14-7-6-12-19(21)23(26-24(27)29)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHPJOLJWIREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2906051.png)
![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)

![N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2906055.png)
![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)



![1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2906066.png)
![3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2906068.png)

